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Compound of Interest

Compound Name: Safflospermidine A

Cat. No.: B13446736

Lack of Publicly Available Data on Safflospermidine
A Derivatives

Extensive searches for "Structure-activity relationship of Safflospermidine A derivatives" and
"Safflospermidine A derivatives synthesis and biological activity" yielded no specific publicly
available scientific literature or data. This suggests that research on the structure-activity
relationships of Safflospermidine A derivatives may be limited, unpublished, or still in its
nascent stages.

To fulfill the user's request for a representative comparison guide on structure-activity
relationships, this report will focus on a well-documented class of compounds, Aldisine
derivatives, for which relevant data has been identified. This guide will adhere to the requested
format, providing a detailed comparison of Aldisine derivatives, including quantitative data,
experimental protocols, and visualizations.

Comparison Guide: Structure-Activity Relationship
(SAR) Studies of Aldisine Derivatives

This guide provides a comparative analysis of the biological activities of various Aldisine
derivatives, focusing on their antiviral, fungicidal, and larvicidal properties. The data presented
is based on published experimental findings and aims to elucidate the relationship between the
chemical structure of these derivatives and their biological function.
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Data Presentation: Biological Activities of Aldisine
Derivatives

The following tables summarize the quantitative data on the antiviral, larvicidal, and fungicidal

activities of synthesized Aldisine derivatives.

Table 1: In Vivo Antiviral Activity of Aldisine Derivatives Against Tobacco Mosaic Virus (TMV)

Concentrati  Inhibition Commercial Concentrati Inhibition
Compound
on (mgl/L) Rate (%) Control on (mgl/L) Rate (%)
5-6 500 58.2 Ribavirin 500 52.4
Ningnanmyci
5-12 500 55.1 500 56.3
n
Aldisine 500 45.3

Data suggests that the introduction of a 3-methylphenyl (5-6) or a 3-pyridyl (5-12) substituted
acylhydrazone moiety enhances the antiviral activity compared to the parent compound,
Aldisine, and the commercial antiviral drug Ribavirin.[1] The activity of these compounds is

comparable to Ningnanmycin, a potent commercial antiviral agent.[1]

Table 2: Larvicidal Activity of Aldisine Derivatives
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Concentration

Compound Target Species Mortality Rate (%)
(mglL)

2-4 Plutella xylostella 600 >90

5-6 Plutella xylostella 600 >90

5-13 Plutella xylostella 600 >90

5-17 Plutella xylostella 600 >90

5-3 Mythimna separata 100 30

5-8 Mythimna separata 100 30

5-13 Plutella xylostella 100 30

5-17 Plutella xylostella 100 30

The derivatization of Aldisine generally improved larvicidal activity against Plutella xylostella

and Mythimna separata.[1] Specifically, compounds 2-4, 5-6, 5-13, and 5-17 exhibited high

efficacy against P. xylostella at a concentration of 600 mg/L.[1]

Table 3: Fungicidal Activity of Aldisine Derivatives
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Compound Pathogenic Fungi Concentration Myc-:e-li.al Growth
(mglL) Inhibition (%)
2-2 >5 species 50 >50
2-6 >5 species 50 >50
5-7 >5 species 50 >50
5-9 >5 species 50 >50
5-11 >5 species 50 >50
5-13 >5 species 50 >50
5-16 >5 species 50 >50
5-17 >5 species 50 >50
5-18 >5 species 50 >50

A broad-spectrum fungicidal activity was observed for several derivatives at a concentration of
50 mg/L against 14 different phytopathogenic fungi.[1] The ester derivatives (2-2, 2-6),
acylhydrazone derivatives (5-7, 5-9, 5-11, 5-13, 5-16), and hydrazone derivatives (5-17, 5-18)
were particularly effective, inhibiting mycelial growth by over 50% in more than five species of
fungi.[1]

Experimental Protocols

1. Synthesis of Aldisine Derivatives Incorporating Acylhydrazone Moieties: The synthesis of the
novel Aldisine derivatives involved the use of the antiviral alkaloid aldisine as the lead
compound. A key structural modification was the introduction of an acylhydrazone moiety to
enhance hydrogen bonding interactions with target proteins. The structures of the resulting
derivatives were confirmed using variable-temperature 1H-NMR analysis.[1]

2. In Vivo Antiviral Activity Assay against Tobacco Mosaic Virus (TMV): The antiviral activity of
the synthesized compounds against TMV was evaluated using the half-leaf method. Nicotiana
glutinosa L. plants were used as the host. The viral suspension was inoculated on the left side
of the leaves, while the right side was treated with a solution of the test compound and served
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as the control. The number of local lesions on both sides was recorded 3-4 days post-
inoculation to calculate the inhibition rate.

3. Larvicidal Activity Assay: The larvicidal activities against Mythimna separata and Plutella
xylostella were assessed. For M. separata, the leaf-dipping method was employed, where fresh
corn leaves were dipped in the test solutions and fed to the larvae. For P. xylostella, the larvae
were directly immersed in the test solutions. Mortality rates were recorded after a specific
period.

4. Fungicidal Activity Assay: The fungicidal effects of the compounds were determined using
the mycelial growth rate method. The test compounds were mixed with a potato dextrose agar
(PDA) medium, and mycelial discs of 14 different phytopathogenic fungi were placed on the
plates. The plates were incubated, and the diameter of the mycelial growth was measured to
calculate the inhibition rate compared to a control.[1]

5. Molecular Docking Studies: To understand the mechanism of action, molecular docking
simulations were performed. The crystal structure of the TMV coat protein (TMV-CP) was used
as the target protein. The synthesized Aldisine derivatives were docked into the active site of
TMV-CP to predict their binding modes and identify key interactions, such as hydrogen bonds,
that contribute to their antiviral activity.[1]

Visualizations
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Caption: Experimental workflow for the synthesis, biological evaluation, and SAR analysis of
Aldisine derivatives.
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Caption: Proposed mechanism of antiviral action of Aldisine derivatives via hydrogen bonding
with the TMV coat protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Structure-activity relationship (SAR) studies of
Safflospermidine A derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13446736#structure-activity-relationship-sar-studies-
of-safflospermidine-a-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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